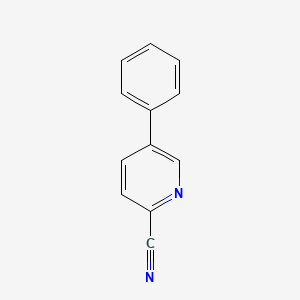

5-Phenylpyridine-2-carbonitrile

概要

説明

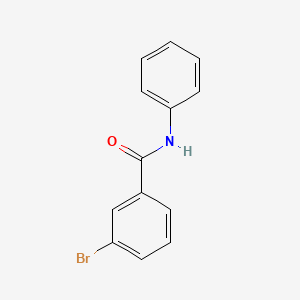

5-Phenylpyridine-2-carbonitrile is a chemical compound with the molecular formula C12H8N2 . It is a solid substance .

Molecular Structure Analysis

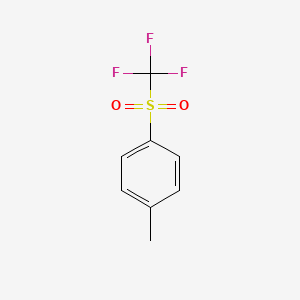

The molecular structure of 5-Phenylpyridine-2-carbonitrile consists of a pyridine ring attached to a phenyl ring and a carbonitrile group . The InChI code for this compound is1S/C12H8N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H . Physical And Chemical Properties Analysis

5-Phenylpyridine-2-carbonitrile has a molecular weight of 180.21 g/mol . It is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Synthesis of Isoquinoline Derivatives

The reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with arylidene malononitrile can afford isoquinoline derivatives . Isoquinoline derivatives are important in medicinal chemistry due to their wide range of biological activities.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can be obtained from 5-Phenylpyridine-2-carbonitrile, can react with ethyl acetoacetate, acetic anhydride, formic acid, urea and thiourea to give the corresponding pyrido[2,3-d]pyrimidine derivatives . These derivatives are associated with several biological activities, including acting as antitumor agents inhibiting dihydrofolate reductases or tyrosine kinases .

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The reactivity of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile towards acetic acid, phenylisothiocyanate and methylacrylate can give pyrazolo[3,4-b]-pyridine derivatives . These derivatives have been found to regulate the cardiovascular system and possess antiviral, antileishmanial and antimicrobial properties .

Synthesis of 1,8-Naphthyridine Derivatives

Treatment of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with malononitrile can give 1,8-naphthyridine derivative . 1,8-Naphthyridines are important heterocyclic compounds that exhibit a wide range of biological activities.

Synthesis of 6-Substituted-4-Methyl-2-Phenyl-5-Pyridine Carbonitriles

A new series of 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles can be synthesized via reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with phenyl isothiocyanate, benzenesulphonyl chloride and acetic anhydride .

Synthesis of 1,2,4-Triazolo[3,4-a]-Pyridine Derivatives

Treatment of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile with acetic anhydride, phthalic anhydride and carbon disulphide can give 1,2,4-triazolo[3,4-a]-pyridine derivative . This derivative is a key structural fragment of many heterocyclic compounds showing a broad spectrum of biological activity .

Safety and Hazards

5-Phenylpyridine-2-carbonitrile is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, not ingesting the compound, and keeping it in a dry, cool, and well-ventilated place .

作用機序

Target of Action

Similar compounds, such as pyrimidine analogs, have been known to target the epidermal growth factor receptor (egfr), a key component of the bacterial sec-dependent secretion pathway .

Mode of Action

These compounds are known to mimic ATP and inhibit tyrosine kinase activity of EGFR .

Biochemical Pathways

SecA ATPase, an essential component in the Sec machinery, provides a major pathway to help protein translocation from the cytosol across or into the cytoplasmic membrane .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

Similar compounds, such as pyrimidine analogs, have been shown to have cytotoxic activities against various human tumor cell lines .

Action Environment

It is known that the compound can be synthesized under solvent-free conditions, suggesting that it may be stable in a variety of environments .

特性

IUPAC Name |

5-phenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMAKWRPGGQFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359054 | |

| Record name | 5-phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylpyridine-2-carbonitrile | |

CAS RN |

39065-45-7 | |

| Record name | 5-phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)